molecular formula C22H24N4O3S3 B2987144 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1021251-35-3

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Numéro de catalogue: B2987144
Numéro CAS: 1021251-35-3
Poids moléculaire: 488.64
Clé InChI: FHJNGUMZAIPMPZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a structurally complex molecule featuring a fused thiazolo[4,5-d]pyrimidine core. Key functional groups include:

  • A 3-methoxyphenyl substituent at position 3 of the pyrimidine ring.
  • A thioxo group at position 2 and an oxo group at position 6.
  • A cyclohexenylethyl side chain linked via an acetamide group.

Propriétés

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[[3-(3-methoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S3/c1-29-16-9-5-8-15(12-16)26-19-18(32-22(26)30)20(28)25-21(24-19)31-13-17(27)23-11-10-14-6-3-2-4-7-14/h5-6,8-9,12H,2-4,7,10-11,13H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJNGUMZAIPMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NCCC4=CCCCC4)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

The molecular formula of the compound is C17H23N3O2SC_{17}H_{23}N_{3}O_{2}S, with a molecular weight of approximately 335.45 g/mol. The compound is characterized by its unique structural features that include a cyclohexene ring and a thiazolo-pyrimidine moiety.

PropertyValue
Molecular FormulaC17H23N3O2SC_{17}H_{23}N_{3}O_{2}S
Molecular Weight335.45 g/mol
CAS NumberNot available

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies on thiazole derivatives have shown promising antibacterial and antifungal activities against various pathogens such as Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

The compound's structural components suggest potential inhibitory effects on certain enzymes. In related studies, thiazolo-pyrimidine derivatives demonstrated inhibition of cholinesterases, which are critical in neurodegenerative diseases . The IC50 values for similar compounds have been reported to be in the range of 46.42 μM for butyrylcholinesterase (BChE), indicating moderate efficacy .

Cytotoxicity and Anticancer Activity

Preliminary investigations into the cytotoxic effects of thiazolo-pyrimidine derivatives reveal their potential as anticancer agents. For instance, certain derivatives have shown selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism often involves apoptosis induction and cell cycle arrest .

Case Study 1: Antimicrobial Efficacy

In a study focusing on the antimicrobial properties of thiazole derivatives similar to the target compound, it was found that modifications in the side chains significantly influenced their activity. Compounds with increased lipophilicity exhibited enhanced antibacterial effects .

Case Study 2: Enzyme Inhibition

A comparative analysis of various thiazolo-pyrimidine compounds indicated that those with electron-withdrawing groups showed better inhibition of acetylcholinesterase (AChE). This suggests that structural modifications can optimize enzyme inhibitory activity .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with target proteins relevant to its biological activity. These studies indicate favorable interactions with active sites of enzymes involved in metabolic pathways .

Toxicological Assessments

Toxicological evaluations are crucial for understanding the safety profile of new compounds. Initial assessments suggest that while some derivatives exhibit promising biological activities, they also present moderate toxicity levels which necessitate further investigation .

Comparaison Avec Des Composés Similaires

Structural Comparisons

Table 1: Structural Features of Thiazolo-Pyrimidine Derivatives

Compound Name/Structure Core Structure Substituents/Functional Groups Key Structural Differences Reference
Target Compound Thiazolo[4,5-d]pyrimidine 3-Methoxyphenyl, cyclohexenylethyl, thioxo, oxo Lipophilic cyclohexenylethyl side chain -
Ethyl 7-methyl-3-oxo-5-phenyl... [] Thiazolo[3,2-a]pyrimidine Phenyl, trimethoxybenzylidene, ester Benzylidene substituent; ester linkage
N-cyclohexyl-2-cyano-acetamide derivatives [] Thiazolidinone Cyano, cyclohexyl Simpler thiazolidinone scaffold
4a [] Quinoxaline-pyrimidine hybrid Chlorophenyl, diphenylquinoxaline Quinoxaline fusion; no thioxo group

Key Observations:

  • The target compound’s thiazolo[4,5-d]pyrimidine core is distinct from the thiazolo[3,2-a]pyrimidine in , which adopts a boat conformation in the pyrimidine ring .
  • Unlike the thiazolidinone derivatives in , the target compound’s fused thiazole-pyrimidine system may offer greater rigidity, influencing receptor binding .

Table 3: Reported Bioactivities of Analogous Compounds

Compound Bioactivity Mechanism/Notes Reference
Derivatives Antimicrobial Inhibit bacterial growth via thiazolidinone
Compounds Antimicrobial Quinoxaline-pyrimidine hybrids target enzymes
Derivatives Not explicitly reported Structural similarity to kinase inhibitors
Target Compound Not reported Hypothetical: May target kinases or proteases -

Key Observations:

  • The thioxo group may enhance metal-binding capacity, a feature exploited in metalloenzyme inhibitors .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, stoichiometry, catalyst loading). For example, flow-chemistry setups (as in Omura-Sharma-Swern oxidation) enhance reproducibility and scalability . Monitor reaction progress via TLC and employ reflux conditions with triethylamine to improve intermediate stability, as demonstrated in analogous acetamide syntheses . Purification via recrystallization (e.g., pet-ether or ethyl acetate/hexane mixtures) ensures high purity .

Q. What analytical techniques are recommended for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • X-ray crystallography for definitive molecular structure determination, as applied to structurally similar thiadiazole-triazine hybrids .

  • NMR spectroscopy (¹H/¹³C) to confirm substituent connectivity, particularly for distinguishing thione (C=S) and carbonyl (C=O) groups.

  • HPLC-MS for purity assessment and detection of byproducts.

  • Elemental analysis to validate empirical formula.

    Technique Key Parameters Reference
    X-ray crystallographyBond lengths, angles, and torsion angles
    ¹H NMRδ 6.8–7.5 ppm (aromatic protons)
    HPLC-MSRetention time, m/z = [M+H]⁺

Q. What solvent systems and storage conditions are optimal for maintaining the compound’s stability?

  • Methodological Answer :
  • Solubility : Prefer polar aprotic solvents (e.g., DMSO, DMF) for dissolution, as seen in thiazolo[4,5-d]pyrimidine derivatives .
  • Storage : Store at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation of the thioxo group. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the biological relevance of this compound?

  • Methodological Answer :
  • Synthesize analogs with modifications to the cyclohexenyl ethyl or 3-methoxyphenyl moieties. For example, replace the methoxy group with halogens or alkyl chains to assess electronic/steric effects on activity .
  • Use molecular docking to predict binding interactions with target proteins (e.g., bacterial enzymes or kinases). Validate predictions via in vitro assays (e.g., antimicrobial susceptibility testing) .

Q. How should researchers address contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Replicate assays under standardized conditions (e.g., fixed pH, temperature, and inoculum size). For instance, variations in antimicrobial activity of thiazolo[3,2-a]pyridines were linked to assay-specific parameters .
  • Perform dose-response curves to calculate IC₅₀/EC₅₀ values, reducing variability from endpoint measurements.
  • Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .

Q. What computational strategies are effective in studying this compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model the compound’s flexibility in binding pockets, particularly for the thiazolo[4,5-d]pyrimidine core.
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites influencing reactivity .
  • Pharmacophore Modeling : Map key features (e.g., hydrogen bond acceptors from the acetamide group) to guide analog design .

Data Contradiction Analysis

Q. How to resolve discrepancies in spectroscopic data (e.g., NMR shifts) between synthetic batches?

  • Methodological Answer :
  • Confirm solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts.
  • Check for tautomerism in the thioxo group (C=S ↔ C–SH), which can alter peak splitting .
  • Use spiking experiments with pure standards to identify impurities or stereochemical variations .

Synthesis and Purification Challenges

Q. What strategies mitigate side reactions during the thioacetamide coupling step?

  • Methodological Answer :
  • Employ low-temperature conditions (0–5°C) to suppress nucleophilic substitution byproducts.
  • Use Lawesson’s reagent for controlled thionation, as demonstrated in thiazolo[4,5-d]pyrimidine syntheses .
  • Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradient) before proceeding to subsequent steps .

Molecular Interaction Studies

Q. How can researchers validate hypothesized hydrogen-bonding interactions in the solid state?

  • Methodological Answer :
  • Analyze X-ray crystallography data for short intermolecular contacts (e.g., N–H···O=S or C–H···π interactions) .
  • Perform FT-IR spectroscopy to detect shifts in N–H stretching frequencies (~3200–3400 cm⁻¹) indicative of hydrogen bonding .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.